Lithium;5-fluoropyrimidine-4-carboxylate
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Overview
Description
Lithium;5-fluoropyrimidine-4-carboxylate is a chemical compound that combines lithium with a fluorinated pyrimidine derivative.
Mechanism of Action
Target of Action
The compound “Lithium;5-fluoropyrimidine-4-carboxylate” is a combination of lithium and 5-fluoropyrimidine-4-carboxylate.
Lithium: primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is involved in various cellular processes, including cell structure, gene expression, cell proliferation, and apoptosis . IMPA plays a role in the phosphatidylinositol signaling pathway .
5-Fluoropyrimidine-4-carboxylate: is a fluorinated pyridine, which is often used in the synthesis of pharmaceuticals
Mode of Action
Lithium interacts with its targets, GSK-3 and IMPA, leading to their inhibition . This inhibition can lead to enhanced activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in various neurological disorders .
Biochemical Pathways
Lithium’s inhibition of GSK-3 and IMPA affects several downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Pharmacokinetics
Lithium is known to have a narrow therapeutic window, necessitating careful monitoring of blood levels .
Result of Action
Lithium’s action results in neuroprotective effects, preserving neuronal function and improving memory in animal models of dementia . It also has anti-inflammatory and antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic variations in enzymes involved in the metabolism of fluoropyrimidines can affect their toxicity and efficacy . Additionally, the efficacy of lithium can be influenced by blood levels, which can be affected by factors such as diet, hydration status, and kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-fluoropyrimidine-4-carboxylic acid with lithium hydroxide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of lithium;5-fluoropyrimidine-4-carboxylate may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;5-fluoropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Lithium;5-fluoropyrimidine-4-carboxylate has diverse applications in scientific research due to its unique chemical structure:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluorodeoxyuridine: Another fluorinated pyrimidine with anticancer properties.
Fluoropyrimidine derivatives: Various compounds with similar structures and applications.
Uniqueness
Lithium;5-fluoropyrimidine-4-carboxylate is unique due to the presence of the lithium ion, which may impart additional properties such as enhanced solubility or reactivity.
Properties
IUPAC Name |
lithium;5-fluoropyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2.Li/c6-3-1-7-2-8-4(3)5(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGZOFPXCNFNEQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=NC=N1)C(=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FLiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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